molecular formula C11H10BrClN2OS B8707128 3-Bromo-5-{3-chloro-4-[(1-methylethyl)oxy]phenyl}-1,2,4-thiadiazole

3-Bromo-5-{3-chloro-4-[(1-methylethyl)oxy]phenyl}-1,2,4-thiadiazole

Cat. No. B8707128
M. Wt: 333.63 g/mol
InChI Key: DRBJNVIVMWVRJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08389508B2

Procedure details

To a solution of 3-bromo-5-chloro-1,2,4-thiadiazole (558 mg), {3-chloro-4-[(1-methylethyl)oxy]phenyl}boronic acid (300 mg) and tripotassium phosphate (148 mg) in N,N-dimethylformamide (DMF) (3 mL) and water (0.600 mL) under nitrogen was added PdCl2(dppf)-CH2Cl2 adduct (3.427 g). The reaction vessel was sealed and heated under microwave at 80° C. for 1 h. After cooling the reaction, the mixture was filtered and the filtrate was diluted with ethyl acetate (50 mL), washed with brine (2*10 mL), dried over sodium sulphate, concentrated and purified by column chromatography to afford 3-bromo-5-{3-chloro-4-[(1-methylethyl)oxy]phenyl}-1,2,4-thiadiazole (D43) (450 mg) as a clear oil. MS (ES): C11H10BrClN2OS requires 332. found 333.0 (M+H+).
Quantity
558 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Name
tripotassium phosphate
Quantity
148 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 mL
Type
solvent
Reaction Step One
Quantity
3.427 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:6]=[C:5](Cl)[S:4][N:3]=1.[Cl:8][C:9]1[CH:10]=[C:11](B(O)O)[CH:12]=[CH:13][C:14]=1[O:15][CH:16]([CH3:18])[CH3:17].P([O-])([O-])([O-])=O.[K+].[K+].[K+]>CN(C)C=O.O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl>[Br:1][C:2]1[N:6]=[C:5]([C:11]2[CH:12]=[CH:13][C:14]([O:15][CH:16]([CH3:17])[CH3:18])=[C:9]([Cl:8])[CH:10]=2)[S:4][N:3]=1 |f:2.3.4.5,8.9.10.11.12|

Inputs

Step One
Name
Quantity
558 mg
Type
reactant
Smiles
BrC1=NSC(=N1)Cl
Name
Quantity
300 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1OC(C)C)B(O)O
Name
tripotassium phosphate
Quantity
148 mg
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0.6 mL
Type
solvent
Smiles
O
Name
Quantity
3.427 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was sealed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
ADDITION
Type
ADDITION
Details
the filtrate was diluted with ethyl acetate (50 mL)
WASH
Type
WASH
Details
washed with brine (2*10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=NSC(=N1)C1=CC(=C(C=C1)OC(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.